REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[Cs+].[Cs+].IC.[N:9]1[CH:10]=[CH:11][N:12]2[CH:17]=[C:16]([C:18]([OH:20])=[O:19])[CH:15]=[CH:14][C:13]=12>CN(C=O)C.[Cl-].[Na+].O>[CH3:1][O:19][C:18]([C:16]1[CH:15]=[CH:14][C:13]2[N:12]([CH:11]=[CH:10][N:9]=2)[CH:17]=1)=[O:20] |f:0.1.2,6.7.8|
|
Name
|
Cesium carbonate
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
N=1C=CN2C1C=CC(=C2)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
brine
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with saturated sodium bicarbonate solution (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a 1N HCl solution (25 mL) then dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=CC=2N(C1)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |